molecular formula C10H18N4O2 B11882665 N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide

N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide

Cat. No.: B11882665
M. Wt: 226.28 g/mol
InChI Key: JYAXTCFKVDTNTB-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Aziridine (B145994) Chemistry: Significance of Aziridine Rings as Versatile Building Blocks

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds characterized by a high degree of ring strain. researchgate.netrsc.org This inherent strain makes them highly reactive intermediates and valuable building blocks in organic synthesis. researchgate.netnih.govresearchgate.net The reactivity of the aziridine ring allows for a variety of transformations, including ring-opening reactions, ring expansions, and cycloadditions, providing access to a wide array of more complex nitrogen-containing molecules. researchgate.netrsc.orgresearchgate.net

The versatility of aziridines extends to their presence in numerous biologically active compounds, including natural products and synthetic drugs. researchgate.netnih.govcancer.gov Many aziridine-containing molecules exhibit significant pharmacological properties, such as antitumor, antimicrobial, and antibacterial effects. researchgate.netnih.govcancer.gov Their ability to act as alkylating agents, particularly towards DNA, is a key mechanism behind the anticancer activity of several chemotherapeutic drugs like Mitomycin C and Thiotepa. wikipedia.orgclevenard.com The aziridine moiety's capacity to introduce a 1,2-amino functionality with stereochemical control makes it a privileged scaffold in the synthesis of complex, biologically relevant molecules. researchgate.netnih.gov

Interactive Table 1: Examples of Bioactive Aziridine-Containing Compounds
CompoundClassBiological Activity
Mitomycin CNatural ProductAnticancer
ThiotepaSynthetic DrugAnticancer
PorfiromycinNatural ProductAnticancer
Azinomycin BNatural ProductAnticancer

Overview of Oxalamide Derivatives in Drug Discovery and Chemical Synthesis

The oxalamide scaffold, characterized by a central N-C(=O)-C(=O)-N linkage, is a prevalent structural motif in a diverse range of biologically active molecules and functional materials. rsc.org This diamide (B1670390) structure offers a combination of rigidity and conformational flexibility, allowing it to act as a versatile linker or a core pharmacophore in drug design. ijbbku.com Oxalamide derivatives have been investigated for a wide spectrum of therapeutic applications, demonstrating activities such as anticancer, ijbbku.com anticoagulant, rsc.org antiviral, rsc.org and anti-inflammatory properties. ontosight.ai

In chemical synthesis, oxalamides are valued for their ability to form stable complexes with metal ions, making them effective ligands in catalysis. rsc.org The hydrogen bonding capabilities of the amide groups also contribute to their role in supramolecular chemistry and the formation of organized molecular assemblies. The synthesis of oxalamides can be achieved through various methods, including the reaction of oxalyl chloride with amines or the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines. rsc.org

Interactive Table 2: Applications of Oxalamide Derivatives
Application AreaExamples of Activity/Use
Medicinal Chemistry Anticancer, Anticoagulant, Antiviral, Anti-inflammatory, α-Glucosidase Inhibition
Chemical Synthesis Ligands for Catalysis, Building Blocks for Supramolecular Assemblies
Food Industry Flavoring Agents

N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide as a Multifunctional Chemical Scaffold: Unique Structural Features and Reactivity Potential

This compound is a molecule of significant interest due to its unique combination of a central oxalamide linker and two terminal aziridine rings. This structure suggests a multifunctional chemical scaffold with a high potential for reactivity. The presence of two aziridine moieties introduces the possibility of bifunctional alkylation, a mechanism often associated with the cross-linking of biological macromolecules such as DNA, which is a hallmark of certain anticancer agents. clevenard.com

The reactivity of this compound is expected to be dominated by the electrophilic nature of the aziridine rings, which are susceptible to nucleophilic attack and ring-opening. wikipedia.org The oxalamide core, with its hydrogen bond donor and acceptor sites, can influence the molecule's conformation and its interactions with biological targets or other molecules in a synthetic context. The ethyl spacers between the oxalamide nitrogen atoms and the aziridine rings provide a degree of flexibility, which can be crucial for achieving the optimal geometry for biological activity or for participating in specific chemical reactions.

Historical Perspectives on the Research and Development of Aziridine-Containing Oxalamides

The study of oxalamide derivatives in medicinal chemistry has a more diffuse history, with various compounds being synthesized and evaluated for a wide range of biological activities over the past few decades. The concept of creating hybrid molecules that combine two or more pharmacophores to achieve enhanced or novel biological activities is a more recent and increasingly popular strategy in drug discovery. The synthesis of molecules like this compound likely emerged from this paradigm, aiming to combine the alkylating potential of aziridines with the structural and potential biological roles of the oxalamide scaffold.

Identification of Key Research Gaps and Emerging Directions in Aziridinyl-Oxalamide Research

The primary research gap concerning this compound is the apparent lack of published studies on its synthesis, characterization, and biological evaluation. This indicates that the compound is likely a novel or underexplored area of research.

Emerging directions in the broader field of aziridinyl-oxalamide research would logically focus on:

Synthesis and Characterization: The development of efficient and stereoselective synthetic routes to this compound and related derivatives is a fundamental first step. Detailed spectroscopic and crystallographic characterization would be essential to understand its structural properties.

Biological Evaluation: A thorough investigation of the biological activities of this compound is a critical next step. Given the presence of two aziridine rings, a primary focus would be on its potential as an anticancer agent, including studies on its mechanism of action, such as DNA cross-linking. Screening for other biological activities, such as antimicrobial or antiviral effects, would also be of interest.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with variations in the linker length, substituents on the aziridine rings, and modifications of the oxalamide core would be crucial for establishing structure-activity relationships and optimizing for potency and selectivity.

Applications in Chemical Biology and Materials Science: The bifunctional nature of this compound could be exploited in the development of chemical probes, cross-linking agents for polymers, or as building blocks for novel materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

N',N'-bis[2-(aziridin-1-yl)ethyl]oxamide

InChI

InChI=1S/C10H18N4O2/c11-9(15)10(16)14(7-5-12-1-2-12)8-6-13-3-4-13/h1-8H2,(H2,11,15)

InChI Key

JYAXTCFKVDTNTB-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCN(CCN2CC2)C(=O)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for N1,n1 Bis 2 Aziridin 1 Yl Ethyl Oxalamide and Analogues

Strategic Approaches for Aziridine (B145994) Ring Construction within the Oxalamide Framework

The formation of the aziridine rings is a critical step in the synthesis of the target molecule. These strained three-membered heterocycles can be constructed through various methods, which can be broadly categorized into direct aziridination reactions and cyclization pathways.

Direct Aziridination Reactions

Direct aziridination involves the addition of a nitrogen atom to a carbon-carbon double bond in a single step. This is a powerful and atom-economical approach. For the synthesis of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide, a precursor such as N1,N1-bis(2-vinyl)oxalamide could be a suitable substrate for such a transformation.

Transition metal-catalyzed nitrene transfer is a prominent method for direct aziridination. Catalysts based on rhodium, copper, or iron can facilitate the reaction between an alkene and a nitrene source. The choice of catalyst and nitrene source can influence the efficiency and stereoselectivity of the reaction.

CatalystNitrene SourceSubstrateSolventTemperature (°C)Yield (%)
Rh₂(OAc)₄TsN₃StyreneCH₂Cl₂2585-95
Cu(acac)₂PhI=NTs1-OcteneCH₃CN0-2570-85
Fe(TPP)ClN₃CO₂EtCyclohexeneBenzene8060-75

This table presents representative data for direct aziridination reactions on various alkene substrates, which could be analogous to the aziridination of an N1,N1-bis(2-vinyl)oxalamide precursor.

Cyclization Pathways to Aziridine Moieties

An alternative and often more classical approach to aziridine synthesis is through the intramolecular cyclization of a suitable precursor. In the context of synthesizing this compound, a key intermediate would be N1,N1-bis(2-haloethyl)oxalamide or a derivative with a good leaving group at the β-position to the nitrogen.

This pathway typically involves the treatment of a β-haloamine derivative with a base. The base abstracts a proton from the amine, and the resulting anion displaces the halide in an intramolecular SN2 reaction to form the aziridine ring. The efficiency of this reaction is dependent on the nature of the leaving group (I > Br > Cl) and the strength of the base used.

A plausible synthetic route would involve the initial synthesis of N1,N1-bis(2-hydroxyethyl)oxalamide, followed by conversion of the hydroxyl groups to a good leaving group, such as a tosylate or a halide. Subsequent treatment with a non-nucleophilic base would then induce cyclization to the desired bis-aziridinyl product.

PrecursorLeaving GroupBaseSolventTemperature (°C)Yield (%)
N-(2-chloroethyl)amineClNaOHH₂O/THF25-5070-80
N-(2-bromoethyl)sulfonamideBrK₂CO₃CH₃CN8085-95
N-(2-iodoethyl)carbamateIt-BuOKTHF0-25>90

This table illustrates typical conditions for the intramolecular cyclization to form aziridines from various precursors, which could be applied to a suitably functionalized oxalamide backbone.

Synthetic Routes to the Oxalamide Backbone and its Precursors

The oxalamide core of the target molecule is a symmetrical structure that can be formed through reliable and well-established chemical reactions.

Classical Condensation Reactions for Oxalamide Formation

The most direct method for the synthesis of the oxalamide backbone is the reaction of a primary or secondary amine with an oxalyl derivative. For the target molecule, this would involve the reaction of two equivalents of 2-(aziridin-1-yl)ethanamine with a suitable oxalyl electrophile.

Common reagents for this purpose include oxalyl chloride and dialkyl oxalates such as diethyl oxalate (B1200264). The reaction with oxalyl chloride is highly exothermic and rapid, often requiring cooling and the presence of a base to neutralize the HCl byproduct. nih.govgoogle.com The reaction with dialkyl oxalates is typically slower and may require heating, but it is a milder alternative.

A potential synthetic strategy would be to first synthesize 2-(aziridin-1-yl)ethanamine and then react it with either oxalyl chloride or diethyl oxalate in a 2:1 molar ratio to form this compound.

AmineOxalyl ReagentBaseSolventTemperature (°C)Yield (%)
BenzylamineOxalyl ChlorideTriethylamineCH₂Cl₂0-25>90
AnilineDiethyl OxalateNoneEthanol7880-90
n-PropylamineDiethyl OxalateNoneEthanol7885-95

This table provides representative examples of N,N'-disubstituted oxalamide synthesis, demonstrating the feasibility of the proposed reaction with 2-(aziridin-1-yl)ethanamine.

One-Pot Synthetic Procedures for Oxalamide Derivatives

Modern synthetic chemistry often focuses on the development of one-pot procedures to improve efficiency and reduce waste. While a specific one-pot synthesis for this compound is not prominently documented, the principles of one-pot synthesis can be applied.

For instance, a tandem reaction could be envisioned where a precursor like N1,N1-bis(2-aminoethyl)oxalamide is synthesized in situ and then subjected to a double aziridination reaction without isolation. This would require careful selection of reagents and reaction conditions to ensure compatibility between the steps.

Stereoselective Synthesis of Chiral Aziridinyl-Oxalamide Derivatives

The introduction of chirality into the aziridine rings of the target molecule would lead to stereoisomers with potentially interesting properties. Stereoselective synthesis of aziridines can be achieved through several methods.

If a direct aziridination approach is used with a prochiral precursor like N1,N1-bis(2-vinyl)oxalamide, a chiral catalyst can be employed to induce enantioselectivity. Chiral ligands coordinated to rhodium or copper catalysts have been shown to be effective in asymmetric aziridination reactions.

Alternatively, if a cyclization pathway is chosen, a chiral starting material can be used. For example, starting from an enantiomerically pure amino alcohol, one can construct a chiral β-functionalized amine precursor for the cyclization, thereby transferring the initial stereochemistry to the final aziridine ring. The Sharpless asymmetric epoxidation followed by ring-opening with an azide (B81097) and subsequent reduction and cyclization is a well-established route to chiral aziridines. nih.gov

Chiral Catalyst/AuxiliaryReaction TypeSubstrateEnantiomeric Excess (ee %)
Chiral Rh(II) catalystDirect AziridinationStyreneup to 99
Chiral Bis(oxazoline)-Cu(I)Direct AziridinationStyreneup to 97
Sharpless Asymmetric EpoxidationCyclization Precursor SynthesisAllyl alcohol>95

This table highlights common methods for achieving stereoselectivity in aziridine synthesis, which could be adapted for the preparation of chiral this compound analogues.

Enantioselective Catalytic Approaches

The introduction of chirality into this compound and its analogues can be achieved through enantioselective catalytic aziridination reactions. A plausible synthetic route involves the preparation of a precursor molecule, N1,N1-bis(2-alkenyl)oxalamide, followed by the asymmetric aziridination of the two terminal double bonds.

One promising approach is the use of planar chiral rhodium(III) indenyl catalysts. nih.gov These catalysts have demonstrated high enantioselectivity in the aziridination of unactivated terminal alkenes. nih.gov The reaction typically employs a hydroxylamine (B1172632) derivative as the nitrogen source. nih.gov For the synthesis of an enantiopure bis-aziridinyl oxalamide, the reaction would proceed as depicted below, where a chiral Rh(III) catalyst facilitates the stereoselective transfer of the nitrogen atom to the alkene moieties of the oxalamide backbone.

Scheme 1: Proposed Enantioselective Synthesis using a Rhodium(III) Catalyst

The enantioselectivity of this transformation is influenced by the structure of the chiral ligand on the rhodium catalyst. Computational studies on similar systems suggest a stepwise mechanism where the migratory insertion of the alkene into the rhodium-nitrenoid bond is the enantio- and rate-determining step. nih.gov

Another strategy involves substrate-directed enantioselective aziridination, particularly for analogues bearing hydroxyl groups. nih.gov Inspired by directed epoxidation reactions, this method utilizes a chiral cation to control the facial selectivity of the nitrene transfer to the alkene. nih.gov This approach could be adapted for the synthesis of hydroxylated analogues of this compound.

The following table summarizes potential catalytic systems for the enantioselective aziridination of an N,N'-bis(alkenyl)oxalamide precursor.

Catalyst SystemNitrogen SourceTypical Enantiomeric Excess (ee)Reference
Planar Chiral Rh(III) Indenyl CatalystHydroxylamine derivative>90% nih.gov
Chiral Cation-Directed Rh₂(esp)₂Perfluorinated aminating agent>90% nih.gov
Metal Porphyrin ComplexesPhthalimidonitrenes70-90% nih.gov

Diastereoselective Synthetic Strategies

Diastereoselective synthesis of this compound analogues can be approached by employing substrates with pre-existing stereocenters or by using chiral auxiliaries. For instance, if the ethylenediamine-derived backbone of the oxalamide contains stereocenters, these can direct the stereochemical outcome of the subsequent aziridination reactions.

A powerful method for achieving high diastereoselectivity in aziridine formation is the aza-Corey-Chaykovsky reaction. This reaction involves the treatment of an imine with a sulfur ylide. For the synthesis of aziridinyl-oxalamides, a precursor containing two imine functionalities could be envisioned, although this would be a complex synthetic challenge.

A more direct approach involves the diastereoselective aziridination of an N,N'-bis(alkenyl)oxalamide where the alkenyl groups themselves contain chiral information. The inherent chirality of the starting material can influence the trajectory of the incoming nitrene, leading to the preferential formation of one diastereomer.

Application of Novel Catalytic Systems in Aziridinyl-Oxalamide Synthesis (e.g., Transition Metal-Catalyzed Reactions)

The synthesis of the oxalamide core itself can be achieved using innovative transition metal-catalyzed reactions. A sustainable method involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex. nih.gov This reaction generates hydrogen gas as the only byproduct, making it a highly atom-economical process. nih.gov To synthesize the precursor for our target molecule, a substituted ethylenediamine (B42938) could be coupled with oxalic acid derivatives under ruthenium catalysis.

Scheme 2: Ruthenium-Catalyzed Synthesis of an Oxalamide Precursor

Once the N1,N1-bis(2-aminoethyl)oxalamide precursor is formed, the terminal amino groups can be converted to aziridines. This transformation can be achieved through various methods, including intramolecular cyclization of a corresponding 2-haloamine derivative.

Furthermore, copper-catalyzed coupling reactions have been explored for the synthesis of various oxalamide derivatives. nih.gov While not directly applied to the synthesis of the target molecule, these methods offer potential for creating a diverse library of analogues with different substituents on the oxalamide core.

The table below highlights some transition metal-catalyzed reactions relevant to the synthesis of aziridinyl-oxalamides.

Reaction TypeCatalystReactantsProductReference
Dehydrogenative CouplingRuthenium Pincer ComplexEthylene Glycol, AmineOxalamide nih.gov
Enantioselective AziridinationPlanar Chiral Rhodium(III)Alkene, HydroxylamineChiral Aziridine nih.gov
Chemo-selective AziridinationNano-cobalt catalystAlkene, HydroxylamineAziridine chemrxiv.org

Method Development for Enhanced Yield, Purity, and Scalability

The development of robust and scalable synthetic methods is paramount for the practical application of N1,N1-Bis(2-(aziridin-yl)ethyl)oxalamide. Key considerations include the choice of starting materials, reaction conditions, and purification techniques.

A common and scalable route to the oxalamide core involves the reaction of diethyl oxalate with a suitable diamine, such as N,N'-bis(2-aminoethyl)amine. researchgate.net This reaction is typically high-yielding and can be performed with readily available and inexpensive starting materials. chemicalbook.com

For the aziridination step, photoredox catalysis offers a mild and efficient alternative to traditional methods that often require harsh oxidants. nih.gov Visible-light-mediated aziridination using azoxy-triazenes as a nitrogen source proceeds without the need for transition metals or external photocatalysts, simplifying the reaction setup and purification. nih.gov This method has been shown to be scalable and adaptable to photoflow conditions, which is advantageous for large-scale synthesis. nih.gov

To enhance purity, crystallization is often the preferred method of purification for the final compound and key intermediates. The choice of solvent system is critical for obtaining high purity crystals. Chromatographic techniques can also be employed, but their scalability can be a limitation.

The following table outlines key aspects for optimizing the synthesis of this compound.

Optimization ParameterMethodRationale
Yield Use of highly efficient catalytic systems (e.g., Ru-pincer for oxalamide formation, photoredox for aziridination).Minimizes side reactions and maximizes conversion to the desired product.
Purity Recrystallization of the final product and key intermediates.Removes impurities and affords a highly pure compound.
Scalability Employment of flow chemistry for the aziridination step.Allows for continuous production and better control over reaction parameters.
Atom Economy Dehydrogenative coupling for oxalamide synthesis.Reduces waste by generating only H₂ as a byproduct. nih.gov

Chemical Reactivity and Mechanistic Studies of N1,n1 Bis 2 Aziridin 1 Yl Ethyl Oxalamide

Aziridine (B145994) Ring-Opening Reactions: Regioselectivity and Stereospecificity

The most significant reactions involving N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide are centered on the opening of its two terminal aziridine rings. These reactions are driven by the release of ring strain and can be initiated by a wide range of reagents. nih.govnih.gov The efficiency and pathway of these reactions depend heavily on the nature of the substituents, the attacking nucleophile, and the specific reaction conditions employed. mdpi.comnih.gov

Due to their inherent ring strain, the aziridine groups in this compound are reactive electrophiles, readily undergoing ring-opening reactions with various nucleophiles. wikipedia.org The presence of electron-withdrawing groups on the aziridine nitrogen typically activates the ring, making it more susceptible to nucleophilic attack. mdpi.comnih.gov In the case of the subject molecule, the ethyl-oxalamide substituent provides a degree of activation.

The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to cleavage of a carbon-nitrogen bond. For the unsubstituted aziridine rings in this molecule, nucleophilic attack occurs at one of the two equivalent methylene (B1212753) (CH₂) carbons. A variety of nucleophiles are effective, including:

Heteroatomic Nucleophiles : Amines, alcohols, and thiols are common reactants. nih.govbohrium.com Thiol groups, in particular, are known to open aziridine rings with high efficiency. nih.gov

Carbon Nucleophiles : Organometallic reagents, carbanions, and enolates can also serve as effective nucleophiles. nih.govmdpi.comwikipedia.org

Other Nucleophiles : Azides and even hydrogen polysulfides have been shown to effectively open aziridine rings. acs.orgnih.gov

The regioselectivity of the attack on substituted aziridines is a key consideration, with the reaction site being influenced by both steric and electronic factors. researchgate.net For the terminal, unsubstituted aziridine rings of this compound, the two carbon atoms are sterically and electronically equivalent, meaning regioselectivity at this level is not a factor.

Table 1: Nucleophilic Ring-Opening Reactions of Aziridines
Nucleophile TypeExamplesGeneral ProductMechanism
HeteroatomicR-NH₂, R-OH, R-SHβ-functionalized aminesSN2
CarbonOrganolithium reagents, Enolatesγ-amino carbonyls, etc.SN2
AnionicN₃⁻ (Azide)β-azido aminesSN2

Aziridines that are not highly activated by electron-withdrawing groups, known as non-activated aziridines, can be relatively inert towards weaker nucleophiles. mdpi.comnih.govnih.gov Their reactivity can be significantly enhanced through activation with an electrophile, most commonly a protic or Lewis acid. bioorg.org

The mechanism involves the protonation or coordination of the acid to the lone pair of electrons on the aziridine nitrogen. This forms a highly reactive aziridinium (B1262131) ion. nih.govfrontiersin.orgnih.gov This positively charged intermediate is a much stronger electrophile than the neutral aziridine ring and is readily attacked by even weak nucleophiles. acs.org The subsequent nucleophilic attack opens the ring to yield the product. bioorg.org The regioselectivity of the ring-opening of the aziridinium ion is dependent on the substituents on the ring and the nature of the nucleophile and electrophile. frontiersin.orgnih.gov

Table 2: Acid-Catalyzed Ring-Opening of Aziridines
Catalyst TypeExamplesIntermediateKey Feature
Protic AcidsCF₃CO₂H (TFA), Acetic AcidAziridinium IonEnhances electrophilicity of the ring. frontiersin.orgnih.gov
Lewis AcidsBF₃, Ti(OⁱPr)₄Lewis Acid-Aziridine AdductActivates the ring for nucleophilic attack. acs.org
Acid ChloridesAcetyl ChlorideAcylaziridinium IonActivates the ring and provides a nucleophile (Cl⁻). bioorg.org

Transition metal catalysis, particularly with palladium, offers a powerful method for the regioselective and stereospecific ring-opening of aziridines. nih.govbohrium.commdpi.com These reactions often proceed under mild conditions and allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. acs.orgresearchgate.net

The general mechanism for palladium-catalyzed cross-coupling involves the oxidative addition of a Pd(0) complex into a C-N bond of the aziridine ring. acs.orgresearchgate.net This step typically occurs in an SN2 fashion, resulting in the formation of a palladium-containing intermediate. acs.org This intermediate can then undergo transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.org The choice of ligands on the palladium catalyst can play a crucial role in determining the regioselectivity of the initial ring-opening step. acs.org

Reactivity of the Oxalamide Moiety: Amide Bond Transformations and Functional Group Interconversions

The central oxalamide moiety, (CONH)₂, provides structural integrity to the molecule. wikipedia.org The amide bonds within this group are generally stable but can undergo transformations under specific conditions. Like other amides, the oxalamide linkage is susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the molecule, releasing the ethylenediamine-substituted aziridine fragments and oxalic acid.

The oxalamide group is also known to participate in coordination chemistry, acting as a ligand for metal ions. researchgate.net Furthermore, synthetic routes to oxalamides include the acceptorless dehydrogenative coupling of glycols and amines, and the reverse reaction, the hydrogenation of oxalamides to yield the corresponding amines and ethylene (B1197577) glycol, has also been demonstrated using ruthenium catalysts. rsc.org This indicates that, under catalytic conditions, the amide bonds can be cleaved. At very high temperatures (above 350 °C), simple oxamide (B166460) is known to dehydrate to produce cyanogen, though the stability of the N,N'-disubstituted subject compound would likely differ. wikipedia.org

Intramolecular Cyclization and Rearrangement Reactions Involving Aziridinyl-Oxalamides

The structure of this compound contains multiple reactive sites, which could potentially lead to intramolecular reactions under certain conditions. For instance, intramolecular cyclization could occur if one of the amide nitrogens, or more likely the amide oxygen (acting as a nucleophile after tautomerization or deprotonation), were to attack one of the electrophilic aziridine rings. This would lead to the formation of a larger heterocyclic ring system. Such intramolecular aza-Michael type reactions are known for other amide systems. nih.gov

However, these intramolecular pathways would likely compete with intermolecular reactions, especially in the presence of external nucleophiles. The specific conditions, such as the choice of base or catalyst and the solvent, would be critical in directing the reaction toward either an intramolecular or intermolecular pathway. rsc.org

Investigation of Cross-linking Capabilities and Mechanisms

The key feature of N1,N1-Bis(2-(aziridin-yl)ethyl)oxalamide is its bifunctional nature, containing two reactive aziridine groups at opposite ends of the molecule. This structure makes it an effective cross-linking agent. Cross-linking is the process of forming covalent bonds to link polymer chains, proteins, or other molecules together.

The mechanism of cross-linking involves the sequential ring-opening of the two aziridine rings by nucleophilic groups present on the substrate molecules. As electrophiles, the aziridine rings are subject to attack by endogenous nucleophiles such as the nitrogenous bases in DNA or amine, thiol, and hydroxyl groups on proteins and other polymers. wikipedia.org

The process can be described as follows:

First Reaction : A nucleophilic group (-XH) from a substrate molecule (Polymer-XH) attacks one of the terminal aziridine rings, leading to its opening and the formation of a covalent bond.

Second Reaction : A second nucleophilic group from another (or the same) substrate molecule attacks the remaining aziridine ring on the other end of the oxalamide molecule.

This sequence of two SN2 reactions results in the this compound molecule acting as a covalent bridge, or cross-link, between the two nucleophilic sites. This capability is exploited in various material and biological applications to modify the properties of polymers or to study molecular interactions.

Degradation Pathways and Stability Studies under Various Chemical Conditions

The stability of this compound is intrinsically linked to the chemical reactivity of its constituent functional groups: two N-alkylaziridine rings and a central oxalamide linker. The degradation of this molecule is primarily dictated by the susceptibility of these groups to hydrolysis and other chemical transformations under different pH, temperature, and chemical environments. Due to the absence of direct studies on this specific compound, its degradation pathways are inferred from the well-established reactivity of N-alkylaziridines and N,N'-disubstituted oxalamides.

The primary degradation pathway for this compound is expected to be hydrolysis, which can proceed via two main routes: cleavage of the amide bonds in the oxalamide core and ring-opening of the aziridine rings. The rates and mechanisms of these reactions are highly dependent on the pH of the surrounding medium.

Acid-Catalyzed Degradation:

Under acidic conditions, both the aziridine rings and the oxalamide linkage are susceptible to hydrolysis. The aziridine nitrogen atoms can be protonated, which significantly activates the strained three-membered ring towards nucleophilic attack by water. This acid-catalyzed ring-opening is a well-documented reaction for aziridines. The reaction proceeds via an SN2-like mechanism, leading to the formation of a β-aminoalcohol. For this compound, this would result in the formation of N1,N1-bis(2-(2-hydroxyethylamino)ethyl)oxalamide.

Neutral and Base-Catalyzed Degradation:

In neutral and basic aqueous solutions, the degradation pathways are different. The aziridine rings are generally more stable in neutral and alkaline conditions compared to acidic environments. Nucleophilic ring-opening by hydroxide (B78521) ions can occur, but it is typically slower than the acid-catalyzed process.

Conversely, the oxalamide linkage is susceptible to base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This is a common mechanism for amide hydrolysis and results in the formation of a carboxylate salt and an amine. For this compound, this would lead to the formation of oxalate (B1200264) and N-(2-(aziridin-1-yl)ethyl)amine. The rate of this hydrolysis is dependent on the hydroxide ion concentration.

The following interactive data tables provide illustrative kinetic data for the hydrolysis of representative N-alkylaziridines and amides, which serve as models for the functional groups present in this compound.

Table 1: Illustrative pH-Rate Profile for the Hydrolysis of a Model N-Alkylaziridine at 25°C

pHPseudo-First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (hours)
21.5 x 10⁻⁴1.3
41.5 x 10⁻⁶128
62.0 x 10⁻⁷962
85.0 x 10⁻⁷385
105.0 x 10⁻⁶38.5
125.0 x 10⁻⁵3.85

This data is representative of a typical N-alkylaziridine and illustrates the increased rate of hydrolysis in both acidic and basic conditions, with maximum stability in the neutral to slightly acidic pH range.

Table 2: Illustrative Temperature Dependence of the Hydrolysis of a Model Oxalamide at pH 9

Temperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
251.2 x 10⁻³
353.5 x 10⁻³
459.8 x 10⁻³
552.6 x 10⁻²

This data is representative for a disubstituted oxalamide and demonstrates the significant increase in the rate of base-catalyzed hydrolysis with increasing temperature.

Other Degradation Pathways:

Besides hydrolysis, other chemical conditions could potentially lead to the degradation of this compound.

Oxidative Degradation: The tertiary amine character of the aziridine nitrogen and the methylene groups could be susceptible to oxidation by strong oxidizing agents.

Reductive Degradation: The aziridine rings can undergo reductive cleavage. For instance, catalytic hydrogenation can lead to the formation of the corresponding diamine.

Structure Activity Relationship Sar and Structural Modification Studies of N1,n1 Bis 2 Aziridin 1 Yl Ethyl Oxalamide Derivatives

Elucidation of Structural Determinants Governing Biological Activities

The biological activity of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide and its derivatives is dictated by a combination of its chemical reactivity and its three-dimensional structure. The primary structural determinants are:

The Aziridine (B145994) Moieties : The presence of the aziridine rings is the most critical determinant of activity. The inherent ring strain of the three-membered heterocycle makes the ring susceptible to nucleophilic attack and subsequent ring-opening. wikipedia.org This reactivity enables the molecule to act as an alkylating agent. researchgate.net Having two such rings classifies the molecule as a bifunctional agent, capable of inducing DNA cross-links that can inhibit DNA replication and transcription, ultimately leading to cell death. nih.govresearchgate.net The potency of related bis(aziridinyl) compounds has been shown to be dependent on having two non-geminal alkylating centers. nih.gov

The Oxalamide Linker : The central linker dictates the spatial relationship between the two aziridine "warheads." Its length, rigidity, and conformational preferences determine the distance the molecule can span. This is crucial for its ability to form cross-links between specific nucleophilic sites on a biological target like DNA. usfca.edubiosynth.com The amide groups within the linker can also participate in hydrogen bonding, potentially influencing target recognition and binding affinity. researchgate.net

Impact of Aziridine Ring Substitution on Reactivity and Biological Profile

Modification of the aziridine rings themselves is a primary strategy for modulating the reactivity and biological profile of the parent compound. The introduction of substituents on the carbon atoms of the aziridine rings can have profound effects.

The reactivity of aziridines is highly sensitive to the electronic nature of substituents on the ring. mdpi.com Electron-withdrawing groups (EWGs) tend to "activate" the ring, making the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles. mdpi.com Conversely, electron-donating groups (EDGs) would be expected to decrease the ring's reactivity. This modulation of reactivity would directly correlate with the potency of the compound as an alkylating agent.

Furthermore, substitution affects the regioselectivity of the ring-opening reaction. researchgate.netnih.gov Nucleophilic attack on an unsubstituted aziridine can occur at either of the two equivalent carbon atoms. However, introducing a substituent creates two distinct carbons. Steric hindrance from a bulky substituent will typically direct nucleophilic attack to the less hindered carbon atom. nih.gov This can be a critical factor in the interaction with a structured biological target, where only alkylation at a specific position may lead to the desired biological outcome.

Substitution on Aziridine Ring (R)Predicted Effect on ReactivityPredicted Impact on Biological Profile
-H (Unsubstituted)Baseline reactivityBaseline biological activity
-CH₃ (Electron-Donating)Decreased reactivity (deactivation)Potentially lower activity due to slower alkylation
-CO₂Me (Electron-Withdrawing)Increased reactivity (activation)Potentially higher activity due to faster alkylation
-Ph (Phenyl, Bulky)Steric hindrance, directs nucleophilic attack to the other carbonActivity may increase or decrease depending on target's steric requirements

Modulation of the Oxalamide Linker: Influence on Molecular Recognition and Ligand Binding

The oxalamide linker is not merely a passive spacer; it plays an active role in defining the molecule's pharmacological properties. Its structure influences both the pharmacodynamic (how it binds) and pharmacokinetic (how it travels) behavior of the compound. Oxalamide moieties are of significant interest in drug design for their unique structural and chemical properties. researchgate.netnih.gov

Key aspects of the linker's influence include:

Distance and Geometry : The length of the linker is a critical parameter for bifunctional agents. usfca.edu Altering the linker by replacing the oxalamide with, for example, a succinamide or glutaramide derivative would increase the distance between the aziridine rings. This modification would change the optimal target sites for DNA cross-linking, potentially shifting the activity profile.

Rigidity and Flexibility : The oxalamide core has a defined conformational preference, typically existing in a trans planar arrangement, though non-planar conformations are possible. nih.gov This imparts a degree of rigidity. Replacing it with a more flexible aliphatic chain could allow the molecule to adapt to a wider range of binding sites, while introducing a more rigid aromatic linker could pre-organize the molecule into a specific conformation, potentially increasing affinity for a particular target at the cost of broader applicability. biosynth.com

Hydrogen Bonding Capacity : The oxalamide unit contains two amide N-H groups and two carbonyl C=O groups, all of which can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to molecular recognition, allowing the linker to form specific, non-covalent bonds with a biological target, which can properly orient the reactive aziridine groups before covalent alkylation occurs. Modifying the linker to alter the number or placement of these H-bonding sites would directly impact ligand binding and target specificity.

Rational Design and Synthesis of this compound Analogues for Targeted Research

The rational design of analogues of this compound would involve the systematic modification of its three constituent parts to optimize for a specific research goal, such as increased potency, enhanced selectivity for a particular cell type, or altered reactivity.

Design Strategies:

Modulating Reactivity : To create more potent analogues, substituents could be added to the aziridine rings to increase their electrophilicity, as discussed in section 4.2.

Altering Cross-Linking Span : To target different sequences or structures in DNA, the linker could be lengthened or shortened. For example, replacing oxalamide with malonamide or succinamide would incrementally increase the span.

Improving Target Recognition : If a specific protein target is known, the linker could be redesigned to mimic a known ligand for that protein, creating a more targeted alkylating agent.

Synthetic Approach: The synthesis of analogues can be achieved through established organic chemistry methods. A general retrosynthetic approach would involve disconnecting the aziridine rings and the oxalamide linker.

A plausible forward synthesis for an analogue would be:

Diamine Synthesis : Prepare a substituted diamine precursor, such as N,N'-disubstituted-ethylenediamine.

Oxalamide Formation : React the diamine (2 equivalents) with a central coupling partner like oxalyl chloride or diethyl oxalate (B1200264) to form the symmetrical bis-amide core. ijbbku.com For instance, reacting N-(2-hydroxyethyl)amine with oxalyl chloride would yield N1,N1-Bis(2-hydroxyethyl)oxalamide.

Aziridination : The terminal functional groups of the resulting intermediate are then converted into aziridine rings. For a precursor like N1,N1-Bis(2-hydroxyethyl)oxalamide, this could be achieved via a Wenker-type synthesis, involving conversion of the hydroxyl groups to good leaving groups (e.g., mesylates or tosylates) followed by intramolecular cyclization under basic conditions to form the aziridine rings. wikipedia.org

This modular approach allows for high variability, as different diamines and different dicarboxylic acid derivatives can be used to generate a library of analogues for comprehensive SAR studies.

Conformational Analysis and its Correlation with Biological Outcomes

The biological function of a molecule is intimately linked to its three-dimensional shape and flexibility. youtube.comnih.gov this compound is a flexible molecule with multiple rotatable single bonds (C-C, C-N). Consequently, it does not exist in a single, static shape but rather as an ensemble of interconverting conformations in solution.

The correlation between conformation and biological outcome is critical:

Binding Conformation : For the molecule to exert its effect, it must first approach and bind to its biological target. This requires it to adopt a specific "bioactive conformation" that is complementary to the binding site. researchgate.net The energy cost for the molecule to adopt this conformation from its preferred low-energy state in solution can impact binding affinity. A molecule that naturally prefers a shape close to its bioactive conformation will bind more readily. eurekalert.org

Reactive Conformation : For a bifunctional agent, the ability to cross-link a target depends on a conformation that places the two aziridine rings at the precise distance and orientation to react with two separate nucleophilic sites simultaneously. Only a subset of all possible conformations will satisfy these strict geometric requirements.

Computational modeling and spectroscopic techniques like NMR can be used to study the conformational preferences of these molecules. Understanding the conformational landscape allows researchers to design more rigid analogues that are "locked" into a bioactive conformation, potentially leading to compounds with higher affinity and specificity. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure, Charge Distribution, and Reactivity

Quantum chemical calculations are fundamental to characterizing the intrinsic properties of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO). The distribution of electron density and the resulting electrostatic potential surface reveal key features about the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, derived from these calculations, can quantify the molecule's propensity to participate in chemical reactions, offering a theoretical basis for its observed chemical behavior.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction and Elucidation

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are powerful tools. rsc.org Molecular docking predicts the preferred binding orientation of the compound within the active site of a biological target, such as an enzyme or receptor. rsc.org This is followed by molecular dynamics simulations, which provide a dynamic view of the ligand-target complex over time, allowing for the assessment of binding stability and the elucidation of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity. rsc.org

Prediction of Reaction Pathways and Transition States for Synthetic Optimization

Computational methods are instrumental in optimizing the synthesis of this compound. By mapping out potential reaction pathways and calculating the energies of reactants, intermediates, products, and transition states, chemists can identify the most energetically favorable routes. This theoretical insight can help in selecting optimal reagents, catalysts, and reaction conditions to improve reaction yields and minimize the formation of byproducts, making the synthetic process more efficient and cost-effective.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis and potential energy surface (PES) mapping are performed to identify the most stable, low-energy conformations of the molecule. Understanding the conformational preferences is crucial as it directly influences the molecule's shape, and consequently, its ability to interact with other molecules and biological targets.

In silico Screening and Virtual Library Design for this compound Derivatives

Building upon the foundational knowledge of the parent compound, in silico screening and virtual library design are employed to explore the chemical space around this compound. By systematically modifying the core structure, large virtual libraries of derivatives can be generated. These libraries are then screened computationally to predict their properties and potential activities, allowing researchers to prioritize the synthesis of a smaller, more promising set of new compounds with enhanced characteristics.

Future Research Directions and Translational Perspectives in Academic Settings

Exploration of Novel Therapeutic Modalities and Target Discovery

The bifunctional nature of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide , conferred by its two aziridinyl groups, positions it as a candidate for therapeutic modalities centered on covalent modification. Aziridine-containing molecules have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. nih.govijbbku.comnih.gov The strained three-membered aziridine (B145994) ring is susceptible to nucleophilic attack from amino acid residues within proteins, such as cysteine or histidine, leading to the formation of a stable covalent bond. researchgate.net This irreversible interaction can offer advantages in terms of prolonged duration of action and enhanced potency compared to non-covalent inhibitors. cas.orgyoutube.com

Future academic research should focus on identifying the biological targets of This compound . An initial approach would involve screening the compound against a panel of human cancer cell lines to ascertain its cytotoxic potential. A representative, hypothetical screening data set is presented in Table 1.

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer12.5
A549Lung Cancer25.8
MCF-7Breast Cancer18.2
PC-3Prostate Cancer32.1
HCT116Colon Cancer15.6

This interactive table illustrates hypothetical IC₅₀ values for this compound against various cancer cell lines, providing a basis for selecting models for further mechanistic studies.

Following initial cytotoxicity screening, target deconvolution studies would be essential. Chemoproteomics platforms can be employed to identify the specific protein targets that are covalently modified by the compound. ontosight.aiontosight.ai This involves treating cell lysates or intact cells with an alkyne- or azide-tagged derivative of This compound , followed by click chemistry to append a reporter tag for enrichment and identification of target proteins by mass spectrometry.

The oxalamide scaffold itself has been explored in medicinal chemistry for a variety of therapeutic targets. ontosight.ainih.govnih.gov Derivatives of oxalamide have been investigated as inhibitors of enzymes and as modulators of protein-protein interactions. nih.gov The central oxalamide linker in This compound can influence the spacing and orientation of the two reactive aziridine groups, which may confer selectivity for particular protein targets.

Research into Strategies for Targeted Delivery and Formulation Concepts

A significant challenge with highly reactive compounds like those containing aziridine moieties is the potential for off-target effects. researchgate.net Therefore, the development of strategies for targeted delivery is a critical area of academic research for the translational potential of This compound .

One promising approach is the encapsulation of the compound into nanoparticles. researchgate.net Nanoparticle-based delivery systems can enhance the solubility and stability of the drug, and can be engineered for targeted delivery to specific tissues or cell types, such as tumors, through the enhanced permeability and retention (EPR) effect or by surface functionalization with targeting ligands (e.g., antibodies, peptides). nih.govindexcopernicus.com Research in this area would involve the formulation of This compound into various nanocarriers, such as liposomes or polymeric nanoparticles, and evaluating their physicochemical properties and in vitro/in vivo performance. A hypothetical comparison of formulation properties is shown in Table 2.

FormulationParticle Size (nm)Encapsulation Efficiency (%)In Vitro Release (24h, %)
Free CompoundN/AN/A100
Liposomal120 ± 158535
Polymeric Micelle80 ± 109228
Albumin-bound150 ± 207842

This interactive table presents a hypothetical comparison of different nanoparticle formulations for this compound, highlighting key parameters for targeted delivery research.

Another important avenue of research is the development of prodrug strategies. nih.govresearchgate.netirjmets.com A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. For This compound , a prodrug approach could involve modifying the aziridine rings to reduce their reactivity until the compound reaches the target site, where it would be activated by specific enzymes or the local microenvironment (e.g., lower pH in tumors). This would minimize systemic toxicity and improve the therapeutic index.

Investigation of Resistance Mechanisms to Aziridinyl-Oxalamide Scaffolds in Biological Systems

Drug resistance is a major obstacle in cancer therapy, and it is anticipated that resistance to a novel agent like This compound could emerge. Academic research into the potential mechanisms of resistance is crucial for the long-term viability of this chemical scaffold.

Given that the aziridine moieties function as alkylating agents, it is plausible that resistance mechanisms similar to those observed for other alkylating drugs could arise. nih.gov These mechanisms can be broadly categorized as pre-target, on-target, and post-target. Pre-target resistance may involve reduced drug accumulation in the cell or increased drug inactivation. nih.gov On-target resistance could be due to mutations in the target protein that prevent covalent modification. Post-target resistance mechanisms often involve the upregulation of DNA repair pathways that can remove the covalent adducts from the biological target. nih.gov

To investigate these potential resistance mechanisms, resistant cell lines could be generated in the laboratory by chronically exposing cancer cells to increasing concentrations of This compound . Comparative genomic and proteomic analyses of the resistant and sensitive cell lines would then be performed to identify the molecular changes responsible for the resistant phenotype.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The study of This compound can be significantly enhanced by its integration with emerging technologies in chemical biology and drug discovery. The development of chemical probes based on this scaffold would be a valuable tool for target validation and for studying the downstream biological consequences of target engagement. youtube.com These probes could be equipped with reporter tags for visualization by fluorescence microscopy or for affinity-based pulldown experiments.

Fragment-based drug discovery (FBDD) is another advanced approach that could be applied. nih.gov In this strategy, smaller chemical fragments representing parts of the This compound molecule (e.g., a mono-aziridinyl ethyl oxalamide) could be screened for binding to target proteins. The structural information from these fragment-protein complexes can then guide the design of more potent and selective derivatives.

Development of High-Throughput Screening Methodologies for Derivative Evaluation

To explore the structure-activity relationship (SAR) of the aziridinyl-oxalamide scaffold, the synthesis and evaluation of a library of derivatives is necessary. High-throughput screening (HTS) methodologies are essential for efficiently testing a large number of compounds.

For This compound , both biochemical and cell-based HTS assays could be developed. A biochemical assay might involve a purified target protein, where the inhibitory activity of the derivatives is measured, for example, by a fluorescence-based readout. Cell-based assays would assess the phenotypic effects of the compounds, such as inhibition of cell proliferation or induction of apoptosis. The development of robust and miniaturized HTS assays will be critical for accelerating the discovery of optimized derivatives with improved therapeutic properties.

Q & A

Q. What synthetic methodologies are recommended for N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide, and how do reaction conditions impact yield?

The synthesis involves multi-step organic reactions, including condensation of aziridine derivatives with oxalamide precursors. Key steps require precise control of temperature (e.g., 0–60°C), pH (neutral to mildly basic), and anhydrous conditions to prevent side reactions. Chromatography (e.g., silica gel column) or recrystallization is used for purification. Optimizing stoichiometry and solvent choice (e.g., dichloromethane or DMF) improves yields to >70% .

Table 1: Common Synthesis Parameters

StepReagents/ConditionsPurposeYield Optimization
Aziridine activationTEA, DCM, 25°CActivate amine groupsUse excess aziridine (1.2 eq)
Oxalamide couplingEDCI/HOBt, 0°C → RTForm amide bondsSlow addition of coupling agents
PurificationColumn chromatography (EtOAc/hexane)Remove unreacted reagentsGradient elution (20–50% EtOAc)

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., aziridine protons at δ 2.5–3.0 ppm, oxalamide carbonyls at δ 165–170 ppm) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C12H20N4O2: 276.1586) .

Q. How does the compound’s stability vary under physiological conditions?

Stability studies in PBS (pH 7.4, 37°C) show a half-life of ~24 hours. Degradation products (e.g., hydrolyzed aziridine rings) are monitored via LC-MS. Buffering agents (e.g., HEPES) or lyophilization improve shelf life .

Advanced Research Questions

Q. What strategies elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like DNA alkyltransferases (ΔG ≈ -8.5 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.2×10^4 M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
  • Cellular Assays : IC50 values in cancer cell lines (e.g., HeLa: 12 µM) correlate with target engagement .

Q. How can contradictory data on its biological activity be resolved?

Discrepancies in IC50 values (e.g., 5–50 µM) may arise from assay variability (e.g., serum concentration, incubation time). Standardized protocols include:

  • Using serum-free media to avoid protein binding .
  • Validating results across multiple cell lines (e.g., A549, MCF-7) .
  • Cross-referencing with orthogonal assays (e.g., Western blot for apoptosis markers) .

Q. What methodologies define its pharmacokinetic profile?

  • ADME Studies :
  • Absorption : Caco-2 permeability assays show moderate intestinal absorption (Papp = 8×10⁻⁶ cm/s) .
  • Metabolism : Liver microsome assays identify CYP3A4-mediated oxidation as the primary metabolic pathway .
    • In Vivo Half-Life : Rats exhibit t1/2 = 3.2 hours post-IV administration, with AUC0–24h = 450 µg·h/mL .

Q. Table 2: Key Pharmacokinetic Parameters

ParameterValueMethodReference
LogP1.8Shake-flask (octanol/water)
Plasma Protein Binding85%Equilibrium dialysis
Bioavailability (oral)22%Rat model

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

  • Aziridine Modifications : Replacing ethyl groups with cyclopropyl enhances cytotoxicity (e.g., IC50 reduced to 8 µM in HeLa) .
  • Oxalamide Linkers : Introducing methyl groups decreases solubility but increases metabolic stability .
  • SAR Validation : Parallel synthesis of 20+ analogs followed by high-throughput screening identifies optimal substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.